Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
CAS No.: 1086394-95-7
Cat. No.: VC2843486
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1086394-95-7 |
|---|---|
| Molecular Formula | C16H22N2O2 |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2 |
| Standard InChI Key | FCORNWMUPZYZIJ-UHFFFAOYSA-N |
| SMILES | C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1 |
| Canonical SMILES | C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1 |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 1086394-95-7) is characterized by a molecular weight of 274.36 g/mol and a molecular formula of C16H22N2O2 . The compound is also known by several synonyms, including "1-CBZ-1,7-DIAZASPIRO[4.5]DECANE" and "1,7-DIAZA-SPIRO[4.5]DECANE-1-CARBOXYLIC ACID BENZYL ESTER" . Interestingly, this compound sometimes appears in literature as "benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate," reflecting alternative numbering conventions while referring to the identical chemical structure .
Structural Features
The compound features a unique spirocyclic architecture consisting of a diazaspiro[4.5]decane core with a benzyl carboxylate functional group. The spirocyclic system comprises two rings joined at a single carbon atom (the spiro carbon), creating a three-dimensional structure with distinct conformational properties. This specific arrangement contributes significantly to the compound's potential applications in various fields, particularly in medicinal chemistry where conformational rigidity can enhance both biological activity and receptor selectivity.
The following table summarizes the key structural features of this compound:
| Structural Component | Description |
|---|---|
| Core Structure | Diazaspiro[4.5]decane |
| Functional Group | Benzyl carboxylate |
| Ring Systems | 5-membered pyrrolidine + 6-membered piperidine |
| Spiro Junction | Single carbon connecting both rings |
| Nitrogen Positions | N1 (pyrrolidine ring), N7 (piperidine ring) |
| Molecular Weight | 274.36 g/mol |
Chemical Identifiers and Database Information
Registry Numbers and Identifiers
Proper identification of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is essential for scientific communication and database searches. The compound is associated with several standard chemical identifiers that facilitate its unambiguous identification in chemical literature and databases .
| Identifier Type | Value |
|---|---|
| CAS Number | 1086394-95-7 |
| PubChem CID | 57415909 |
| InChI | InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2 |
| InChIKey | FCORNWMUPZYZIJ-UHFFFAOYSA-N |
| SMILES | C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1 |
Synthesis and Preparation Methods
Industrial Production Considerations
In industrial settings, the production of this compound involves optimized processes for yield and purity. Commercial manufacturing typically employs scaled-up versions of laboratory syntheses with additional considerations for cost-effectiveness, safety, and environmental impact. Multiple purification steps, including recrystallization and chromatography, are often employed to ensure the final product meets required specifications.
Chemical Reactivity Properties
Characteristic Reactions
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate can participate in various chemical reactions owing to its functional groups and structural features. Understanding these reaction patterns is crucial for utilizing this compound in organic synthesis and medicinal chemistry applications.
Key reaction types include:
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Hydrolysis of the carboxylate group under acidic or basic conditions
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Hydrogenolysis of the benzyl group to reveal the free amine
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Nucleophilic substitution reactions, particularly at the benzyl position
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Reactions at the secondary amine position of the diazaspiro system
Reactivity Table and Conditions
The following table summarizes common reactions and conditions for transforming Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate:
| Reaction Type | Reagents | Conditions | Expected Products |
|---|---|---|---|
| Hydrolysis | NaOH or KOH | Aqueous solution, moderate temperature | Free acid derivative |
| Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | Deprotected amine |
| N-Alkylation | Alkyl halides, base | DMF or acetonitrile, elevated temperature | N-alkylated derivatives |
| Reduction | LiAlH₄ | Anhydrous THF, low temperature | Reduced alcohol derivatives |
These transformations expand the utility of the compound as a versatile building block in synthetic chemistry.
Biological Activities and Applications
Pharmaceutical Research Applications
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate has garnered attention in medicinal chemistry due to its potential applications as a building block in drug design. The compound's spirocyclic structure provides conformational rigidity that can lead to enhanced binding selectivity with biological targets. This property is particularly valuable in the development of:
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Conformationally restricted pseudopeptides that mimic natural peptides
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Enzyme inhibitors with improved stability and selectivity
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Receptor modulators with enhanced binding properties
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Scaffolds for combinatorial chemistry approaches to drug discovery
Mechanism of Biological Action
The mechanism of action of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate in biological systems involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to bind effectively to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:
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Inhibition of enzyme activity through competitive or non-competitive mechanisms
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Alteration of cellular signaling pathways through receptor interaction
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Modification of protein-protein interactions through structural mimicry
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Interference with metabolic processes through specific binding events
The unique three-dimensional shape of the molecule contributes significantly to its specific biological interactions, making it a promising scaffold for targeted drug development.
Structure-Activity Relationships
Comparative Analysis with Structural Analogues
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate offers unique properties compared to structural analogues, which explains its specific applications in research and industry . The following table highlights these comparative advantages:
| Feature | Advantage | Comparison to Analogues |
|---|---|---|
| Spirocyclic Structure | Conformational rigidity | Superior to flexible analogues for target specificity |
| Benzyl Carboxylate Group | Selective deprotection | More selective than tert-butyl (Boc) protected variants |
| Diazaspiro System | Multiple functionalization sites | More versatile than monoaza analogues |
| Free Secondary Amine | Additional reactivity | More reactive than fully protected variants |
Research Applications in Drug Development
Role in Medicinal Chemistry
In medicinal chemistry, Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate serves as a key structural component in the development of conformationally restricted compounds. The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to similar compounds. These properties make it particularly valuable for:
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Fragment-based drug discovery approaches
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Structure-based drug design utilizing computational modeling
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Lead optimization in drug development programs
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Development of chemical probes for biological research
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